molecular formula C7H4BrClO4S B1274943 4-bromo-3-chlorosulfonyl-benzoic Acid CAS No. 50803-23-1

4-bromo-3-chlorosulfonyl-benzoic Acid

Cat. No. B1274943
CAS RN: 50803-23-1
M. Wt: 299.53 g/mol
InChI Key: MDITWYHGSGANSP-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorosulfonyl-benzoic acid is an important organic compound used in a wide range of applications in the scientific and industrial worlds. It is a colorless, crystalline solid with a molecular weight of 285.48 g/mol and a melting point of 205-206°C. It is also known by the CAS number of 544-63-8 and the IUPAC name 4-bromo-3-chloro-benzenesulfonic acid. It is a strong acid used in various synthetic processes, such as the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Molecular Structure and Reactivity

  • Vibrational Analysis and Chemical Reactivity : The molecular structure of 4-bromo-3-chlorosulfonyl-benzoic acid and its reactivity parameters, including ionization energy, hardness, and electrophilicity, have been studied. These parameters are crucial for understanding the molecule's reactivity in different environments. The study also explored its non-linear optical properties through the estimation of dipole moment, polarizability, and hyperpolarizability (Yadav et al., 2022).

Crystal Structure and Halogen Bonds

  • Crystal Structure Analysis : Different isomeric compounds, including 4-bromo-2-chloro benzoic acid, have been analyzed to understand their crystal structures. These structures are characterized by unique halogen bonds, which influence the packing features and interaction energies in their crystalline forms. Such studies are vital in material science for understanding molecular assembly and stability (Pramanik et al., 2017).

Chemical Oscillations in Reactions

  • Bromination and Oxidation Studies : The reaction dynamics of this compound derivatives in bromate reactions have been investigated. This includes studying the formation of brominated compounds and understanding the transient oscillations during the reaction process. These studies help in comprehending the complex behaviors of chemical reactions involving halogenated benzoic acids (Bell & Wang, 2015).

Synthesis and Biological Activity

  • Synthesis of Derivatives and Biological Activity : Research has been conducted on synthesizing various derivatives of this compound and examining their biological activities. This includes the development of compounds with potential therapeutic applications, highlighting the chemical's significance in pharmaceutical research (Havaldar & Khatri, 2006).

Industrial Scale-Up and Process Optimization

  • Process Development for SGLT2 Inhibitors : An industrial process for the synthesis of a key intermediate derived from this compound for SGLT2 inhibitors has been developed. This showcases the compound's importance in the large-scale production of diabetes therapy drugs, emphasizing its role in medicinal chemistry (Zhang et al., 2022).

Environmental and Pharmaceutical Research

  • Phase Behavior in Pharmaceutical Research : Benzoic acid derivatives, including this compound, are studied for their phase behavior in different solvents. This research is essential in pharmaceuticals for understanding the stability and solubility of drug substances (Reschke et al., 2016).

properties

IUPAC Name

4-bromo-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITWYHGSGANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395750
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50803-23-1
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(chlorosulfonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromobenzoic acid (10 g, 49.75 mmol) was added portion wise to chlorosulfonic acid (25 ml, 373.13 mmol) at 0° C. The mixture was heated to 130° C. for 10 hours, until complete consumption of the starting material was observed by LCMS. The reaction mixture was allowed to cool down to ambient temperature, then added drop wise to an ice/water mixture (500 ml). The precipitate was filtered and washed with cold water (2×100 ml). The solid recovered was dissolved in diethyl ether, the solution then dried over sodium sulphate, filtered and concentrated in vacuo to afford the expected product as a beige solid (11.85 g, 79% yield); δH (400 MHz, DMSO) 8.45 (1H, d, 1.7 Hz), 7.72 (1H, d, 2.2 Hz), 7.71 (1H, s); TR=2.08 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (70 mL, 1.05 mol) cooled to 0° C. was added dropwise with stirring to 4-bromo-benzoic acid (50 g, 0.29 mol). The reaction mixture was heated at 110° C. for 10 h, cooled to room temperature and poured onto crushed ice slowly with stirring. The title compound obtained was filtered, washed with water and dried. Yield: 51 g, (84%); mp: 198-199° C.; MS: m/e (EI+) 299 (M+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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